molecular formula C24H28N2O2S B12168044 (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B12168044
M. Wt: 408.6 g/mol
InChI Key: KXWPCZJTLIEMJP-PYCFMQQDSA-N
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Description

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with an octyloxybenzylidene group and a phenylimino group, which contribute to its distinctive chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(octyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone core structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the reduced thiazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, leading to apoptosis. The specific pathways involved may include the inhibition of DNA synthesis and the disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-[4-(methoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-[4-(ethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-[4-(butoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one lies in its octyloxybenzylidene group, which imparts distinct lipophilic properties. This enhances its ability to interact with lipid membranes and increases its bioavailability. Additionally, the presence of the phenylimino group contributes to its diverse reactivity and potential for further functionalization.

Properties

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

(5Z)-5-[(4-octoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-10-17-28-21-15-13-19(14-16-21)18-22-23(27)26-24(29-22)25-20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3,(H,25,26,27)/b22-18-

InChI Key

KXWPCZJTLIEMJP-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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